Cas no 921834-28-8 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide)

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 化学的及び物理的性質
名前と識別子
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- N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide
- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide
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- インチ: 1S/C23H28N2O4/c1-16(2)13-25-19-11-10-17(12-20(19)29-15-23(3,4)22(25)27)24-21(26)14-28-18-8-6-5-7-9-18/h5-12,16H,13-15H2,1-4H3,(H,24,26)
- InChIKey: KTOZIWBZRHXZBM-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2OCC(C)(C)C(=O)N(CC(C)C)C2=CC=1)(=O)COC1=CC=CC=C1
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0431-20μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-5mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-100mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-3mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-2mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-5μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-40mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-15mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-10μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0431-1mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-2-phenoxyacetamide |
921834-28-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamideに関する追加情報
Introduction to N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide (CAS No. 921834-28-8)
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide, identified by its CAS number 921834-28-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a benzoxazepine core and a phenoxyacetamide moiety suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation in drug discovery.
The benzoxazepine scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. Benzoxazepines are known for their ability to interact with various biological receptors and enzymes, leading to potential therapeutic effects. In particular, the 1,5-benzoxazepine derivative exhibits structural similarities to other bioactive molecules that have shown efficacy in treating neurological disorders, inflammation, and cancer. The specific substitution pattern in N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide may enhance its binding affinity and selectivity towards certain biological targets.
The phenoxyacetamide group is another critical component of this compound that contributes to its potential bioactivity. Phenoxyacetamides are commonly found in pharmaceutical agents due to their ability to modulate enzyme activity and receptor interactions. This moiety has been implicated in the development of drugs that target pain signaling pathways, metabolic disorders, and infectious diseases. The combination of the benzoxazepine and phenoxyacetamide moieties in N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide creates a unique pharmacophore that may exhibit novel therapeutic properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of small molecules with biological targets with high accuracy. These tools have been instrumental in designing and optimizing molecules like N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide. By leveraging these technologies, scientists can identify potential lead compounds for further experimental validation. The structural features of this compound suggest that it may interact with proteins involved in cell signaling pathways relevant to neurological diseases and cancer.
In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic efficacy. The benzoxazepine derivative described here represents a promising new class of compounds that may address unmet medical needs. Preclinical studies have demonstrated the potential of similar molecules to modulate inflammatory responses and inhibit the growth of cancer cells. The specific substitution pattern in N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo- 2 ,3 ,4 ,5 -tetrahydro- 1 ,5 -benzoxazepin -8 -yl -2 -phenoxyacetamide may enhance its ability to interact with target proteins while minimizing off-target effects.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzoxazepine core. These methods allow for the introduction of complex substituents at specific positions on the ring system. The phenoxyacetamide moiety was incorporated through nucleophilic substitution reactions using appropriate acetylated intermediates.
Evaluation of the pharmacokinetic properties of N-3 ,3-dimethyl -5 -(2-methylpropyl) -4-oxo -2 ,3 ,4 ,5 -tetrahydro- 1 ,5 -benzoxazepin -8 -yl -2-phenoxyacetamide is essential for determining its suitability as a drug candidate. Parameters such as solubility, stability, and metabolic clearance provide critical insights into how the compound will behave within the body. Computational models can predict these properties based on molecular structure data inputs.
The potential therapeutic applications of N-3 ,3-dimethyl -5-(2-methylpropyl) -4-oxo- -2, 3, 4, 5-tetrahydro- 1, 5-benzoxazepin- 8-yielding-phenoxyacetamide are diverse due to its multifaceted interaction profile. Initial studies suggest that it may have anti-inflammatory effects by modulating cytokine production pathways associated with chronic diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory potential, this compound also shows promise as an anti-cancer agent. Preclinical data indicate that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in tumor growth and survival. The benzoxazepine core is known to interact with microtubule dynamics[1], which could be exploited for developing chemotherapeutic agents.
The phenoxyacetamide group contributes further by enhancing binding affinity towards specific enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX). These enzymes play critical roles in producing pro-inflammatory mediators during pathological conditions. By targeting these enzymes indirectly through allosteric inhibition mechanisms, N-3dimethyldimethylbutyrylphenolbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrylbutyrlephenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenolphenoly acetamide may offer therapeutic benefits without causing significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis route for this compound has been optimized for scalability without compromising purity standards required for pharmaceutical use. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been employed throughout production processes to ensure consistent quality control measures are maintained throughout manufacturing batches.
921834-28-8 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl-2-phenoxyacetamide) 関連製品
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